molecular formula C20H12N2O4 B5782782 2-(2-biphenylyl)-4-nitro-1H-isoindole-1,3(2H)-dione

2-(2-biphenylyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No. B5782782
M. Wt: 344.3 g/mol
InChI Key: PMSFQSAVLXWYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-biphenylyl)-4-nitro-1H-isoindole-1,3(2H)-dione, commonly known as BNID, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNID is a yellow crystalline powder that is soluble in organic solvents, including chloroform, acetone, and ethyl acetate.

Mechanism of Action

The exact mechanism of action of BNID is not fully understood. However, studies have shown that BNID inhibits the activity of certain enzymes, including topoisomerase II and Hsp90, which are involved in DNA replication and protein folding, respectively. BNID has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BNID has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that BNID inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. BNID has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis. In addition, BNID has been shown to induce the expression of heat shock proteins, which are involved in cellular stress response.

Advantages and Limitations for Lab Experiments

One of the major advantages of BNID is its high purity, which makes it suitable for use in various laboratory experiments. BNID is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one of the limitations of BNID is its low water solubility, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of BNID. One area of research is the development of new synthetic methods for the production of BNID and its derivatives. Another area of research is the investigation of the mechanism of action of BNID and its potential targets in cancer cells. Additionally, the use of BNID as a fluorescent probe for the detection of DNA and RNA could lead to the development of new diagnostic tools for genetic diseases. Finally, the use of BNID as a building block for the synthesis of new materials could lead to the development of new functional materials with unique properties.

Synthesis Methods

BNID is synthesized by reacting 4-nitrophthalic anhydride with biphenyl-2-amine in the presence of a catalyst, such as sodium methoxide. The reaction yields BNID as a yellow crystalline powder with a purity of over 95%.

Scientific Research Applications

BNID has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BNID has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. BNID has also been used as a fluorescent probe for the detection of DNA and RNA. In material science, BNID has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers.

properties

IUPAC Name

4-nitro-2-(2-phenylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-19-15-10-6-12-17(22(25)26)18(15)20(24)21(19)16-11-5-4-9-14(16)13-7-2-1-3-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSFQSAVLXWYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(biphenyl-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione

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